![molecular formula C14H13F2NOS2 B2460441 2-((difluoromethyl)thio)-N-(2-(thiophen-3-yl)ethyl)benzamide CAS No. 1797295-59-0](/img/structure/B2460441.png)
2-((difluoromethyl)thio)-N-(2-(thiophen-3-yl)ethyl)benzamide
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Description
2-((Difluoromethyl)thio)-N-(2-(thiophen-3-yl)ethyl)benzamide, also known as DFB, is a chemical compound with potential applications in scientific research. It belongs to the class of benzamide derivatives and has been reported to possess a variety of biological activities.
Scientific Research Applications
Organic Electronics and Thin Film Transistors (TFTs)
The compound’s unique structure makes it an interesting candidate for organic electronics. Researchers have synthesized donor–acceptor (D–A) conjugate polymers based on this compound, combined with various electron-donating monomers. These polymers exhibit excellent performance in thin film transistors (TFTs). For instance, the TTDPP-SVS polymer demonstrated a high hole mobility of 0.196 cm² V⁻¹ s⁻¹, a low threshold voltage of -3.6 V, and an impressive Ion/Ioff ratio of 6.5 × 10⁴ .
Proton-Dopable Organic Semiconductors
An interesting property of this compound is its dopability by protonic acids. In both solution and solid-state, it can be doped, resulting in broad absorption in the near-infrared range. This behavior corresponds to polaron and bipolaron absorption, making it relevant for applications in organic semiconductors .
properties
IUPAC Name |
2-(difluoromethylsulfanyl)-N-(2-thiophen-3-ylethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F2NOS2/c15-14(16)20-12-4-2-1-3-11(12)13(18)17-7-5-10-6-8-19-9-10/h1-4,6,8-9,14H,5,7H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGWNJRWZTCEJAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCC2=CSC=C2)SC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F2NOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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